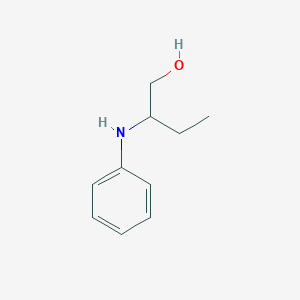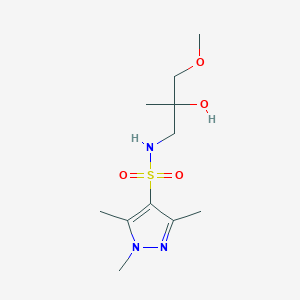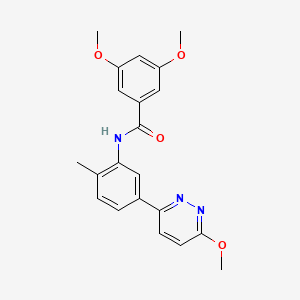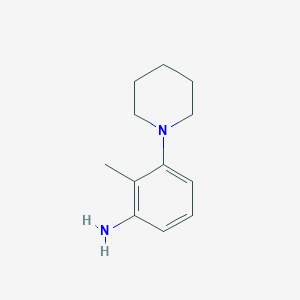
2-Methyl-3-(piperidin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-(piperidin-1-yl)aniline” is a compound with the CAS Number: 886494-86-6 . It has a molecular weight of 190.29 . The IUPAC name for this compound is 2-methyl-3-(1-piperidinyl)aniline . The physical form of this compound is a powder .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “2-Methyl-3-(piperidin-1-yl)aniline” is 1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
“2-Methyl-3-(piperidin-1-yl)aniline” is a powder that is stored at room temperature . It has a molecular weight of 190.29 .Applications De Recherche Scientifique
Anticancer Activity
A series of derivatives synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines, including structures related to 2-Methyl-3-(piperidin-1-yl)aniline, have shown promising in vitro anticancer activity against various human cells. These compounds were characterized by spectral data and evaluated for their potential in cancer treatment (Subhash & Bhaskar, 2021).
Corrosion Inhibition
Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Studies involving quantum chemical calculations and molecular dynamics simulations of such compounds have provided insights into their efficiency in protecting against corrosion, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Synthetic Methodologies
Research on the synthesis and functionalization of piperidine derivatives, including compounds structurally related to 2-Methyl-3-(piperidin-1-yl)aniline, highlights innovative methodologies. For instance, the diastereoselective synthesis of highly functionalized piperidines through pot, atom, and step economic (PASE) synthesis offers a streamlined approach for generating complex molecules with potential pharmaceutical applications (Clarke et al., 2007).
Pharmaceutical Intermediates
An optimized synthesis route for methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate in the synthesis of new generation narcotic analgesics such as remifentanil, showcases the importance of piperidine derivatives in drug development. This synthesis pathway emphasizes the role of these compounds in the creation of potent analgesics (Kiricojevic et al., 2002).
Antihypertensive Activity
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, derived from piperidine compounds, have been prepared and evaluated for their antihypertensive activity. These studies offer a glimpse into the potential of piperidine derivatives in developing new treatments for hypertension, highlighting their significance in medicinal chemistry (Clark et al., 1983).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-3-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCROPCEZGXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(piperidin-1-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

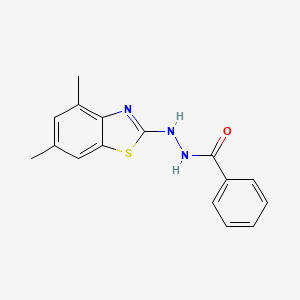
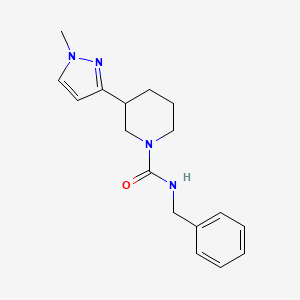
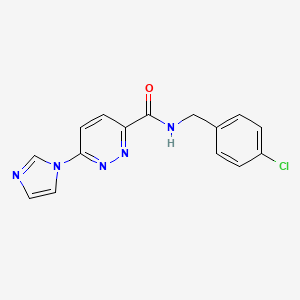
![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)
![N-(thieno[2,3-d]pyrimidin-4-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2968308.png)

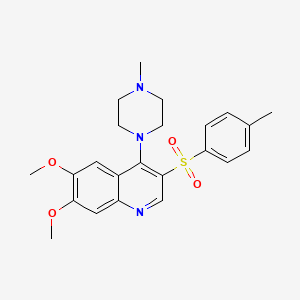
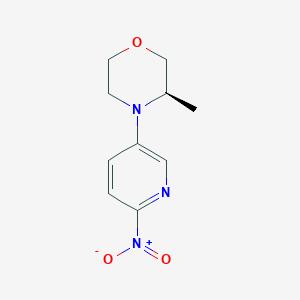
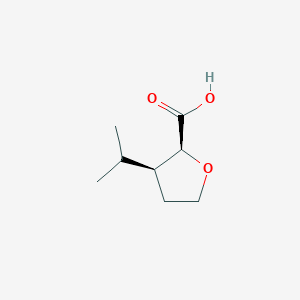
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2968317.png)
